7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
CAS No.: 417721-34-7
Cat. No.: VC3972034
Molecular Formula: C11H9NO4
Molecular Weight: 219.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 417721-34-7 |
---|---|
Molecular Formula | C11H9NO4 |
Molecular Weight | 219.19 g/mol |
IUPAC Name | 7-methoxy-4-oxo-1H-quinoline-6-carboxylic acid |
Standard InChI | InChI=1S/C11H9NO4/c1-16-10-5-8-6(4-7(10)11(14)15)9(13)2-3-12-8/h2-5H,1H3,(H,12,13)(H,14,15) |
Standard InChI Key | MSZYWVOSDXCACV-UHFFFAOYSA-N |
SMILES | COC1=C(C=C2C(=O)C=CNC2=C1)C(=O)O |
Canonical SMILES | COC1=C(C=C2C(=O)C=CNC2=C1)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is C₁₁H₉NO₄, with a molecular weight of 219.19 g/mol . Key structural features include:
-
Methoxy group (-OCH₃) at position 7, enhancing lipophilicity and influencing electronic distribution.
-
4-Oxo group (=O) at position 4, contributing to hydrogen-bonding capabilities and tautomeric equilibria.
-
Carboxylic acid (-COOH) at position 6, enabling salt formation and pH-dependent solubility.
The IUPAC name, 7-methoxy-4-oxo-1H-quinoline-6-carboxylic acid, reflects its substitution pattern and oxidation state .
Spectroscopic and Computational Data
-
3D Conformation: The planar quinoline core allows for π-π stacking interactions, while the carboxylic acid and oxo groups introduce polar regions (Figure 1) .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₉NO₄ | |
Molecular Weight | 219.19 g/mol | |
Calculated LogP (Lipophilicity) | ~1.2 (estimated) | |
Hydrogen Bond Donors/Acceptors | 2/5 |
Synthetic Routes and Reactivity
Functionalization Strategies
-
N-Alkylation: Introducing alkyl chains at the N1 position (e.g., pentyl groups) enhances membrane permeability, as demonstrated in related CB2 receptor ligands .
-
Halogenation: Chlorination at positions 6 or 8 modulates electronic effects and bioactivity .
Table 2: Synthetic Modifications of 4-Oxo-1,4-dihydroquinolines
Modification Site | Example Substituent | Biological Impact | Source |
---|---|---|---|
N1 | Pentyl | ↑ CB2 receptor affinity | |
C2 | Methyl/Phenyl | ↓ Metabolic degradation | |
C7 | Methoxy | ↑ Solubility and stability |
Applications in Medicinal Chemistry and Drug Development
Lead Optimization
-
Bioisosteric Replacement: Replacing the 3-carboxamide group (common in CB2 ligands) with a 6-carboxylic acid could alter target selectivity.
-
Prodrug Design: Esterification of the carboxylic acid may improve oral bioavailability.
Computational Modeling
Molecular docking studies predict favorable interactions with CB2 receptors, particularly through hydrogen bonding with Ser285 and hydrophobic contacts with Val261 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume